molecular formula C13H20N2 B13622610 3-(Azocan-2-yl)aniline

3-(Azocan-2-yl)aniline

Cat. No.: B13622610
M. Wt: 204.31 g/mol
InChI Key: YHHPNTZIFQGQRJ-UHFFFAOYSA-N
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Description

3-(Azocan-2-yl)aniline is a substituted aniline derivative featuring an azocan moiety (an eight-membered nitrogen-containing heterocycle) attached to the benzene ring at the meta position. Azocan rings are known for their role in modulating pharmacokinetic properties, such as solubility and metabolic stability, in medicinal chemistry .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-(azocan-2-yl)aniline

InChI

InChI=1S/C13H20N2/c14-12-7-5-6-11(10-12)13-8-3-1-2-4-9-15-13/h5-7,10,13,15H,1-4,8-9,14H2

InChI Key

YHHPNTZIFQGQRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-2-yl)aniline typically involves the reaction of aniline with azocane under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azocane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(Azocan-2-yl)aniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Azocan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azocan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Azocan-2-yl)aniline with structurally related aniline derivatives discussed in the evidence, focusing on synthesis, physicochemical properties, and applications.

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

  • Structure : Aniline substituted with a phenylsulfonylmethyl group at position 3.
  • Synthesis: Prepared via reflux of 3-[(phenylsulfonyl)methyl]acetamide in ethanol/HCl (91% yield) .
  • Properties: Molecular weight: 307.8 g/mol (hydrochloride salt). Melting point: Not reported, but the compound forms yellow precipitates in ethanol.
  • Applications: Potential relevance in anticancer research, as sulfonamide derivatives are known inhibitors of dihydrofolate reductase .

3-(1,3-Benzoxazol-2-yl)aniline

  • Structure : Aniline with a benzoxazole ring at position 3.
  • Properties :
    • Molecular weight: 210.24 g/mol.
    • Purity: 95% (industrial grade).
  • Applications : Benzoxazole derivatives are explored for optical materials and antimicrobial agents due to their conjugated π-system .

3-[(E)-2-Pyridin-2-ylvinyl]aniline

  • Structure : Aniline substituted with a pyridinylvinyl group at position 3.
  • Properties :
    • Molecular weight: 196.25 g/mol (C₁₃H₁₂N₂).
  • Applications : Vinylpyridine derivatives are used in coordination chemistry and as ligands in catalysis .

N-[(2-Chloroquinolin-3-yl)methylidene]-2-aniline Schiff Bases

  • Structure: Aniline derivatives condensed with 2-chloro-3-formylquinoline.
  • Synthesis : Catalyzed by acetic acid; yields 70–85% .
  • Applications: Demonstrated antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E.

Table 1: Comparative Overview of 3-Substituted Aniline Derivatives

Compound Substituent Molecular Weight (g/mol) Synthesis Yield Key Applications Evidence ID
3-(Azocan-2-yl)aniline Azocan ring Theoretical ~218.3 N/A Hypothetical drug design N/A
3-[(Phenylsulfonyl)methyl]aniline HCl Phenylsulfonylmethyl 307.8 91% Anticancer research
3-(1,3-Benzoxazol-2-yl)aniline Benzoxazole 210.24 N/A Optical materials, antimicrobials
3-[(E)-2-Pyridin-2-ylvinyl]aniline Pyridinylvinyl 196.25 N/A Catalysis, ligands
N-[(2-Chloroquinolin-3-yl)methylidene]-2-aniline Quinoline-Schiff base Varies (~300–350) 70–85% Antibacterial, anticancer agents

Key Structural and Functional Differences

  • Electronic Effects :
    • Azocan substituent : Likely enhances basicity and solubility due to the aliphatic amine in the azocan ring.
    • Sulfonyl group (): Electron-withdrawing, increasing acidity of the aniline NH₂ group .
    • Benzoxazole (): Electron-deficient aromatic system, reducing electron density on the aniline ring .
  • Biological Activity :
    • Schiff bases () show dual antibacterial/anticancer activity, whereas sulfonyl derivatives () may target folate pathways.
  • Synthetic Complexity :
    • Azocan-2-yl substitution would require ring-forming reactions (e.g., cyclization), contrasting with straightforward condensations for Schiff bases .

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